Pepsinogen (1-12)
Description
Properties
CAS No. |
75903-15-0 |
|---|---|
Molecular Formula |
C65H122N18O14 |
Molecular Weight |
1379.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C65H122N18O14/c1-35(2)31-41(69)53(85)80-50(38(7)8)61(93)75-44(23-15-18-28-68)57(89)82-52(40(11)12)63(95)83-30-20-25-49(83)60(92)77-46(32-36(3)4)58(90)81-51(39(9)10)62(94)76-45(24-19-29-72-65(70)71)55(87)73-42(21-13-16-26-66)54(86)74-43(22-14-17-27-67)56(88)79-48(34-84)59(91)78-47(64(96)97)33-37(5)6/h35-52,84H,13-34,66-69H2,1-12H3,(H,73,87)(H,74,86)(H,75,93)(H,76,94)(H,77,92)(H,78,91)(H,79,88)(H,80,85)(H,81,90)(H,82,89)(H,96,97)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI Key |
YCTFGCQXUFQSBK-SVENNQHVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Structural Characterization of the Pepsinogen N Terminal Prosegment 1 12
Overall Tertiary Structure of Pepsinogen and its Prosegment Integration
Pepsinogen is a bilobal protein, comprising N-terminal and C-terminal domains that are topologically similar and consist predominantly of β-sheets. nih.govproteopedia.orgkenyon.edu The mature pepsin enzyme's active site, featuring two critical aspartic acid residues (Asp32 and Asp215), is located in a cleft between these two lobes. nih.govvirginia.edu In the zymogen form, the 44-residue N-terminal prosegment folds into this active site cleft, effectively blocking substrate access and rendering the enzyme inactive. nih.govannualreviews.org
The prosegment itself adopts a compact structure, interacting with both the N- and C-terminal domains of the mature enzyme portion. nih.govrcsb.org A key feature of its integration is the formation of a six-stranded β-sheet plate that connects the two main domains of pepsin. nih.gov The N-terminal portion of the prosegment provides one of these strands, anchoring it firmly into the core structure of the zymogen. nih.govresearchgate.net This intricate arrangement ensures that the prosegment remains bound until a specific conformational change, triggered by low pH, leads to its autocatalytic removal. nih.govvirginia.edu Upon cleavage of the prosegment, the newly formed N-terminus of pepsin must undergo a significant conformational shift of over 30 Å to adopt its final, active conformation. researchgate.net
High-Resolution Structural Insights into the Prosegment Conformation
High-resolution techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed atomic-level views of the prosegment's conformation within the pepsinogen structure.
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of proteins, and the first diffraction pattern of a protein crystal was obtained for pepsin in 1934. nih.gov Studies on porcine pepsinogen (PDB ID: 3PSG) have revealed the precise arrangement of the prosegment. nih.govrcsb.org These studies show the 44-residue prosegment (designated with a 'p' suffix, e.g., Leu1p) adopting a structure composed of a long β-strand followed by two alpha-helices and a short 3(10)-helix. rcsb.org
The N-terminal region of the prosegment, specifically residues Leu1p to Leu6p, forms a β-strand that integrates as part of the six-stranded β-sheet common to aspartic proteinases. rcsb.org This interaction is a crucial anchor point. The remainder of the prosegment makes extensive contacts, both hydrophobic and electrostatic, with the active site residues of the enzyme portion, including the catalytic aspartates Asp32 and Asp215. annualreviews.orgrcsb.org This structural arrangement physically obstructs the active site, providing a clear molecular basis for the zymogen's inactivity. annualreviews.org
Solution NMR spectroscopy complements crystallographic data by providing insights into the structure and dynamics of molecules in solution, which can be more representative of their physiological state. nih.govnih.govsigmaaldrich.com NMR studies on pepsinogen have largely confirmed the secondary structure elements observed in crystal structures, showing a predominance of β-strands and limited α-helical content. nih.gov
NMR analysis has also revealed details about the flexibility of different regions of pepsinogen. nih.gov These studies indicate that the N-terminal domain of pepsinogen is more flexible than the C-terminal domain. nih.gov This inherent flexibility in the region where the prosegment is anchored may play a role in the recognition and binding events that lead to proper folding and, ultimately, in the conformational changes required for activation. nih.gov By comparing chemical shift data between pepsinogen and pepsin, NMR has helped to map the conformational state of the enzyme and how the prosegment stabilizes the inactive, pepsinogen-like state. nih.govnih.gov
Specific Structural Features of the N-Terminal (1-12) Region
The most prominent secondary structural feature within the N-terminal (1-12) region of the pepsinogen prosegment is a β-strand. nih.govresearchgate.net X-ray crystallography data shows that residues Leu1p through at least Leu6p form a well-defined β-strand. rcsb.org This strand runs parallel to strands from the mature enzyme domain, becoming the first strand in a six-stranded β-sheet that lies at the base of the molecule. nih.govresearchgate.net This integration into a core β-sheet is a critical factor for anchoring the prosegment to the enzyme.
| Residue Range | Secondary Structure | Method of Determination |
|---|---|---|
| 1p - 9p | β-strand | X-ray Crystallography, NMR Spectroscopy |
This table summarizes the predominant secondary structure within the initial segment of the pepsinogen prosegment as determined by high-resolution structural methods.
The stability of the prosegment's interaction with the mature pepsin domain is dictated by specific interactions involving key amino acid residues. Within the 1-12 segment, both conserved and hydrophobic residues play important roles.
Furthermore, the prosegment contains several basic residues that form electrostatic interactions with acidic residues in the pepsin domain. virginia.eduvirginia.edu While the most critical of these interactions, involving Lys36p, occurs outside the 1-12 region, the N-terminus of the prosegment helps to correctly position the entire chain for these inhibitory interactions. annualreviews.org For instance, Arginine at position 13 (Arg13p), just outside this segment, is also strictly conserved and forms hydrogen bonds with Asp11 of the mature pepsin domain, highlighting the importance of the N-terminal region in establishing these stabilizing contacts. nih.gov
| Residue | Conservation Status | Postulated Contribution to Stability |
|---|---|---|
| Leu1p - Lys9p | Variable | Formation of a β-strand that integrates into the enzyme's core β-sheet, providing a structural anchor. nih.gov |
| Leu6p | Strictly Conserved | Likely contributes to hydrophobic interactions that stabilize the prosegment-enzyme complex. nih.gov |
This table highlights specific residues within the N-terminal 1-12 segment of the pepsinogen prosegment and their roles in maintaining the structural integrity of the zymogen.
Intermolecular and Intramolecular Interactions Involving Pepsinogen (1-12)
Upon exposure to the low pH of the gastric lumen, a cascade of events is triggered, beginning with the disruption of key electrostatic interactions between the prosegment and the catalytic domain of the enzyme. nih.gov This leads to conformational changes that ultimately result in the autocatalytic removal of the prosegment and the activation of pepsin. nih.govwikipedia.org
Electrostatic Interactions between the N-Terminal Prosegment and the Catalytic Moiety
The binding of the prosegment to the active enzyme portion of the molecule is primarily mediated by electrostatic interactions. researchgate.netvirginia.edu The prosegment is rich in positively charged amino acid residues, which form salt bridges and other electrostatic attractions with the numerous negatively charged residues on the surface of the pepsin domain. oup.com
This interaction is pH-dependent. In the neutral pH environment where pepsinogen is synthesized, the acidic residues of the catalytic moiety are deprotonated (negatively charged), facilitating a strong attraction to the positively charged residues of the prosegment. virginia.eduoup.com However, in the acidic environment of the stomach, the acidic residues become protonated, losing their negative charge. virginia.edu This neutralization of charge disrupts the electrostatic interactions, destabilizing the prosegment's binding and initiating the activation process. nih.govvirginia.edu
The table below summarizes key residues involved in the electrostatic stabilization of the pepsinogen zymogen.
| Interacting Component | Key Residues/Features | Role in Stabilization |
| N-Terminal Prosegment | High concentration of basic residues (Lys, Arg, His) oup.com | Provide positive charges for electrostatic attraction to the catalytic moiety. |
| Catalytic Moiety | Abundance of acidic residues (Asp, Glu) on the surface oup.com | Provide negative charges that form salt bridges with the prosegment. |
| Catalytic Dyad | Aspartic Acid residues (D32 and D215) nih.gov | Key catalytic residues that are blocked by the prosegment. |
Role of the (1-12) Region in Shielding the Active Site
The N-terminal region of the prosegment plays a direct and critical role in shielding the active site of the pepsin enzyme. nih.gov Structural studies have revealed that the prosegment occupies the substrate-binding cleft, effectively acting as a competitive inhibitor. nih.gov Specifically, the initial residues of the prosegment, from Leucine-1p to Lysine-9p, form a β-strand that inserts into the active site. nih.gov
This physical blockade prevents substrate molecules from accessing the two catalytic aspartic acid residues, D32 and D215, which are located at the heart of the active site cleft. nih.gov The prosegment's position is secured by the previously mentioned electrostatic interactions, ensuring the enzyme remains inactive until it reaches the appropriate acidic environment for its function. researchgate.netnih.gov The removal of the prosegment induces a significant conformational change in the N-terminus of the mature pepsin, which moves over 40 Å to form its final, active structure. nih.gov
The following table details the structural conformation and function of the N-terminal 1-12 region.
| Pepsinogen Region | Structural Feature | Functional Role |
| Prosegment (1-12) | Forms a β-strand (specifically residues L1p-K9p) nih.gov | Physically occupies the substrate-binding cleft. |
| Prosegment (1-12) | Contains positively charged residues | Engages in electrostatic interactions that anchor the prosegment in place. oup.com |
| Active Site Cleft | Contains catalytic dyad (D32, D215) nih.gov | Is effectively blocked, preventing substrate entry and catalysis. nih.gov |
Mechanism of Pepsinogen Activation: Dissecting the Role of the 1 12 Prosegment
Acid-Induced Conformational Changes Initiating Zymogen Activation
The activation of pepsinogen is not an instantaneous event but rather a carefully regulated process initiated by a decrease in pH. nih.gov At neutral pH, the prosegment is securely bound within the substrate-binding cleft of the enzyme, held in place by a series of electrostatic interactions. This effectively prevents the enzyme's two catalytic aspartic acid residues from accessing and cleaving substrate proteins. nih.gov The initial drop in gastric pH upon food ingestion triggers a disruption of these interactions, leading to a series of conformational shifts that represent the first step toward activation. nih.gov
The transition from an inactive zymogen to a proteolytically competent enzyme begins with subtle, pH-driven structural alterations in the prosegment, particularly within the N-terminal (1-12) region. At physiological pH (around 7), the prosegment, which is rich in basic amino acid residues, forms stable salt bridges with acidic residues in the catalytic cleft of the pepsinogen molecule. plos.org
As the ambient pH drops below 5, the side chains of key acidic residues within the enzyme moiety become protonated. This neutralizes their negative charge and disrupts the critical electrostatic interactions stabilizing the prosegment-enzyme complex. plos.org The loss of these ionic bonds increases the conformational flexibility of the prosegment, allowing the N-terminal portion, including the (1-12) segment, to begin to lift away from the active site. This initial "unfastening" is the essential trigger for the entire activation cascade, converting the zymogen into a transient, partially active state.
The transient and subtle nature of these conformational changes necessitates the use of advanced biophysical methods for their detection and characterization. Various spectroscopic techniques have been instrumental in providing real-time insights into the structural dynamics of pepsinogen activation. nih.govnih.govnih.gov
Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the secondary and tertiary structure of proteins. Far-UV CD can monitor changes in the α-helical and β-sheet content of the prosegment as it undergoes structural transitions upon acidification. nih.gov Near-UV CD, which probes the environment of aromatic amino acid residues, can detect subtle changes in the tertiary structure as the prosegment shifts its position relative to the enzyme body. researchgate.net
Fluorescence Spectroscopy: By monitoring the intrinsic fluorescence of tryptophan residues, researchers can track changes in their local environment. A shift in the emission maximum or a change in fluorescence intensity can indicate that these residues are becoming more exposed to the aqueous solvent as the prosegment detaches, providing a direct measure of the conformational change. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers unparalleled atomic-level resolution, allowing for the observation of conformational changes at the level of individual amino acid residues. By tracking chemical shift perturbations in the NMR spectrum of pepsinogen as the pH is lowered, scientists can precisely map which parts of the (1-12) prosegment are involved in the initial destabilization and movement. nih.gov
Table 1: Spectroscopic Techniques in Pepsinogen Activation Analysis
| Technique | Information Provided | Relevance to (1-12) Prosegment |
|---|---|---|
| Circular Dichroism (CD) | Detects changes in protein secondary and tertiary structure. | Monitors the loss of defined structure in the prosegment as it lifts from the active site. |
| Fluorescence Spectroscopy | Measures changes in the local environment of fluorescent amino acids (e.g., Tryptophan). | Tracks the exposure of the prosegment to the solvent, indicating its displacement. |
| Nuclear Magnetic Resonance (NMR) | Provides atomic-resolution structural and dynamic information. | Maps the precise residues within the (1-12) segment that undergo conformational changes. |
Proteolytic Processing Pathways of the Pepsinogen Prosegment
Following the initial acid-induced conformational shift, the pepsinogen molecule enters a phase of proteolytic processing. The partial uncovering of the active site enables the zymogen to exhibit limited catalytic activity, leading to a series of cleavage events that ultimately liberate the mature and fully active pepsin enzyme.
The conformational change induced by low pH, while not fully removing the prosegment, is sufficient to expose the catalytic dyad of aspartic acid residues (D32 and D215) to a degree that allows for catalysis. nih.gov This nascent enzymatic activity is directed at the prosegment itself in a process known as autocatalysis. This can occur via an intramolecular mechanism, where a single pepsinogen molecule cleaves its own prosegment, or an intermolecular mechanism, where one partially active pepsinogen molecule cleaves the prosegment of another. This self-processing is the central chemical event in the conversion of the zymogen to the active enzyme. wikipedia.org
Detailed biochemical studies have revealed that the removal of the 44-amino acid prosegment is not random. The initial proteolytic cleavage does not occur at the final junction between the prosegment and the mature pepsin sequence. Instead, early cleavage events target sites within the N-terminal half of the prosegment. Research involving the trapping of activation intermediates has definitively shown that one of the first peptides to be liberated is the fragment corresponding to residues 1-16 of the prosegment. core.ac.uknih.gov This indicates that a primary and early cleavage site exists between residues Leu-16 and Ile-17. The destabilization and movement of the (1-12) region is a structural prerequisite for exposing this Leu-16—Ile-17 bond to the partially active catalytic site. Subsequent cleavages occur at other sites, such as between Phe-26 and Leu-27, before the final cleavage at Leu-44 releases the mature pepsin enzyme. plos.org
Two principal models have been proposed to describe the proteolytic removal of the prosegment.
One-Step Pathway: This model posits a single cleavage event at the junction of the prosegment and the mature enzyme (residue 44), releasing the entire 44-residue activation peptide intact. Evidence for this pathway comes from the successful isolation of the full-length 44-residue segment during in vitro activation experiments, indicating it can and does occur. nih.gov
Multi-Step Pathway: This model proposes a sequential or stepwise removal of the prosegment. The initial cleavage, for instance at residue 16, generates a partially active intermediate enzyme that is still attached to the C-terminal portion of the prosegment (residues 17-44). nih.gov This intermediate then carries out further cleavages to release the remaining fragments. The identification of smaller activation peptides, most notably the 1-16 fragment, provides strong experimental support for this pathway. core.ac.uknih.gov
Current understanding suggests that these pathways are not mutually exclusive and can occur simultaneously. nih.gov The flexible, multi-domain structure of the prosegment likely facilitates the multi-step pathway. The initial N-terminal region (containing the 1-12 segment) acts as the primary acid sensor; its displacement exposes the first cleavage site (16-17), favoring a stepwise removal. The ability of the prosegment to be cleaved at multiple sites reflects a robust activation mechanism that ensures the rapid generation of active pepsin under appropriate physiological conditions.
Table 2: Comparison of Pepsinogen Activation Pathways
| Feature | One-Step Pathway | Multi-Step Pathway |
|---|---|---|
| Primary Cleavage Event | Single cleavage at the prosegment-pepsin junction (residue 44). | Initial cleavage within the prosegment (e.g., at residue 16). |
| Products | Mature pepsin and an intact 44-residue activation peptide. | Mature pepsin and multiple smaller peptide fragments (e.g., 1-16 and 17-44). |
| Intermediates | No stable protein intermediates. | Formation of a partially active intermediate (pepsin bound to a truncated prosegment). |
| Supporting Evidence | Isolation of the intact 44-residue peptide. nih.gov | Isolation of the 1-16 peptide fragment. core.ac.uknih.gov |
Kinetic Analyses of Pepsinogen Activation
The activation of pepsinogen is a complex process that can proceed through both intramolecular and intermolecular pathways. It is characterized by a series of conformational changes and proteolytic cleavages.
The release of the prosegment from pepsinogen is not a single event but rather a sequential process. Studies have shown that the initial cleavage does not necessarily occur at the final pepsin N-terminus. For instance, in porcine pepsinogen, the first activation peptide liberated has been identified as residues 1-16. nih.gov This indicates that the (1-12) segment is released as part of a larger initial fragment.
The N-terminal region of the prosegment, particularly the hydrophobic residues within the (1-12) sequence, plays a significant role in the inhibition of pepsin and thus influences the kinetics of activation. The hydrophobic nature of the 4-7 sequence region within the (1-12) peptide is crucial for its inhibitory potency. nih.govnih.gov
To investigate the influence of this region, synthetic peptides analogous to the pepsinogen-(1-12) sequence with substitutions in the hydrophobic 4-7 region were created. The inhibitory effects of these peptides on pepsin-catalyzed milk clotting were then compared. The results demonstrated that replacing hydrophobic residues with glycine (B1666218) reduces the inhibitory capacity of the peptide. This suggests that the hydrophobic interactions between this part of the prosegment and the enzyme are a dominant factor in maintaining the inactive state. nih.govnih.gov
| Peptide Sequence (Residues 4-7) | Description of Change | Relative Inhibitory Potency |
|---|---|---|
| -Val-Pro-Leu-Val- | Native Sequence | High |
| -Gly-Gly-Leu-Val- | Replacement of Val-Pro with Gly-Gly | Intermediate |
| -Val-Pro-Gly-Gly- | Replacement of Leu-Val with Gly-Gly | Intermediate |
| -Gly-Gly-Gly-Gly- | Replacement of Val-Pro-Leu-Val with Gly-Gly-Gly-Gly | Low |
This table illustrates that the inhibitory potency of the pepsinogen-(1-12) peptide analogue is correlated with the hydrophobicity of the residues in the 4-7 region. Data is based on the findings from Dunn et al. (1983). nih.govnih.gov
Functional Consequences of Prosegment (1-12) Removal on Enzyme Activity
The removal of the N-terminal prosegment, including the (1-12) region, is the defining event that transforms the inactive zymogen into a catalytically competent enzyme.
In the pepsinogen molecule, the prosegment, and specifically the N-terminal portion, physically occupies the active site cleft, thereby preventing substrate binding. nih.gov The prosegment mimics a substrate and its N-terminal residues are positioned in a way that blocks access to the catalytic aspartate residues. The dissociation of this segment is a prerequisite for the enzyme to become active.
Upon acidification, a conformational change is induced in the pepsinogen molecule, which weakens the interaction between the prosegment and the rest of the protein. This allows for the proteolytic cleavage and subsequent release of the prosegment. The removal of the (1-12) portion from the active site cleft exposes the catalytic residues, making them accessible to substrates. nih.gov
The transition from the inactive zymogen to the active pepsin involves a significant structural rearrangement following the removal of the prosegment. In pepsinogen, a β-strand formed by residues of the prosegment occupies a position that, in the active pepsin molecule, is taken by a β-strand formed by the N-terminal residues of the mature pepsin itself. nih.gov
This means that upon cleavage and release of the prosegment, the newly formed N-terminus of pepsin must undergo a substantial conformational change, moving a considerable distance to insert itself into the correct position in the enzyme's structure. This relocation is a key step in the formation of the fully active enzyme. nih.gov The process begins with an intermediate form where the prosegment is cleaved but may still be non-covalently bound, and is completed upon the dissociation of the prosegment fragments, leading to the stable, active conformation of pepsin. nih.govnih.gov
Molecular Dynamics and Residue Specific Contributions of Pepsinogen 1 12
Computational Modeling and Simulation of Prosegment Dynamics During Activation
Computational modeling and molecular dynamics (MD) simulations have provided valuable insights into the dynamic behavior of the pepsinogen prosegment, including the (1-12) region, during the activation process. These in silico approaches allow for the visualization and analysis of atomic-level movements and conformational transitions that are often difficult to capture experimentally.
Upon exposure to an acidic environment (pH < 5), the prosegment, including the N-terminal region, undergoes significant conformational changes. researchgate.net Solution NMR spectroscopy has been instrumental in complementing computational models, revealing the key equilibrium states of pepsinogen during its conversion. nih.gov These studies indicate that the prosegment, which is unstructured in isolation, adopts a more ordered conformation upon binding to the pepsin moiety. Specifically, the N-terminal residues L1p-K9p form a β-strand that integrates into a six-stranded β-sheet in the mature pepsin structure. nih.gov This interaction is crucial for blocking the active site.
Molecular dynamics simulations have been employed to model the unfolding of the prosegment and the subsequent conformational rearrangements of the entire zymogen. nih.gov These simulations suggest that the initial protonation of key acidic residues destabilizes the electrostatic interactions that hold the prosegment in place, initiating its dissociation from the active site. The (1-12) segment, being at the forefront of this process, is believed to be one of the first regions to experience this destabilization and subsequent conformational flexibility.
Identification of Critical Amino Acid Residues within the (1-12) Region
The specific amino acid sequence of the pepsinogen (1-12) region is highly conserved among various species, suggesting a functional significance for each residue. Site-directed mutagenesis has been a powerful tool to probe the roles of these individual amino acids in activation and stability.
Site-Directed Mutagenesis Studies of N-Terminal Prosegment Residues
Researchers have systematically substituted specific amino acid residues within the N-terminal prosegment to investigate their impact on pepsinogen's properties. While comprehensive mutagenesis studies covering every residue in the 1-12 segment are not extensively documented in single reports, studies have focused on key residues and regions.
A notable study focused on the hydrophobic residues within the 4-7 region of the pepsinogen (1-12) peptide. nih.gov In this research, analogues of the 1-12 peptide were synthesized with systematic substitutions in the -Val-Pro-Leu-Val- sequence. Glycine (B1666218) was used to replace these hydrophobic residues in pairs to assess the importance of this hydrophobicity.
While not within the 1-12 region, studies on other prosegment residues, such as the strictly conserved L6 and R13, and the semi-conserved V4, S11, F25, and K36, have also been conducted. plos.orgplos.org These studies provide a framework for understanding the types of interactions that are critical for prosegment function and, by extension, highlight the potential importance of the residues within the (1-12) segment.
Impact of Specific Amino Acid Substitutions on Activation Efficiency
The substitution of specific amino acids within the (1-12) region has a demonstrable impact on the activation efficiency of pepsinogen. The study focusing on the 4-7 region provided clear evidence of the importance of hydrophobicity in this segment for the inhibitory function of the prosegment peptide.
The inhibitory potency of the synthetic peptides was found to be inversely correlated with the substitution of hydrophobic residues with glycine. nih.gov This indicates that the hydrophobic nature of the -Val-Pro-Leu-Val- sequence is a dominant factor in the equilibrium inhibition of pepsin by this N-terminal peptide. nih.gov A reduction in hydrophobicity in this region weakens the interaction of the prosegment with the pepsin moiety, which would in turn be expected to alter the activation kinetics.
Below is a data table summarizing the findings on the impact of substituting hydrophobic residues in the 4-7 region of the pepsinogen (1-12) peptide on its inhibitory potency.
| Peptide Analogue (Residues 4-7) | Substitutions | Relative Inhibitory Potency | Key Finding |
|---|---|---|---|
| -Val-Pro-Leu-Val- | None (Wild-Type Sequence) | High | The native hydrophobic sequence is a potent inhibitor. |
| -Gly-Gly-Leu-Val- | Val4 -> Gly, Pro5 -> Gly | Reduced | Substitution of the first pair of hydrophobic residues decreases inhibitory potency. |
| -Val-Pro-Gly-Gly- | Leu6 -> Gly, Val7 -> Gly | Reduced | Substitution of the second pair of hydrophobic residues decreases inhibitory potency. |
| -Gly-Gly-Gly-Gly- | Val4, Pro5, Leu6, Val7 -> Gly | Significantly Reduced | Complete substitution of the hydrophobic core drastically reduces inhibitory function. |
Conformational Flexibility and Solvent Accessibility of the (1-12) Segment
The (1-12) segment of the pepsinogen prosegment exhibits significant conformational flexibility, which is crucial for its function. In the inactive zymogen at neutral pH, this region is relatively ordered, forming a β-strand that is part of a larger β-sheet structure. nih.gov This conformation helps to shield the active site from the solvent and maintain the zymogen in its inactive state.
Upon acidification, the (1-12) segment, along with the rest of the prosegment, is thought to become more flexible and disordered as it detaches from the pepsin core. This increased flexibility allows the prosegment to be cleaved by the now-exposed active site. The solvent accessibility of the (1-12) residues changes dramatically during this process. In the zymogen, many of the residues in this segment have limited solvent accessibility due to their interaction with the pepsin domain. As the prosegment dissociates, these residues become more exposed to the solvent. rsc.org
Computational methods can be used to calculate the solvent accessible surface area (SASA) of individual residues, providing insights into their environment within the protein structure. plos.org For the pepsinogen (1-12) segment, such analyses would be expected to show a significant increase in SASA for many residues upon the conformational changes associated with activation.
Prosegment (1-12) Contributions to Zymogen Stability Against Denaturation
The N-terminal prosegment, including the (1-12) region, is a major determinant of the stability of pepsinogen, particularly its resistance to denaturation at neutral and alkaline pH. nih.govamegroups.org While pepsin is unstable and rapidly denatures at neutral pH, pepsinogen remains stable. nih.gov This difference in stability is attributed to the presence of the prosegment.
The (1-12) segment contributes to this stability through its interactions with the mature pepsin domain. The formation of the β-strand by residues L1p-K9p and its incorporation into the β-sheet of the enzyme helps to lock the zymogen in a stable conformation. nih.gov The hydrophobic interactions, particularly within the 4-7 region, are critical for this stabilizing effect. nih.gov
Biochemical Analysis of the Pepsinogen 1 12 Activation Peptide
Isolation and Characterization of Cleaved N-Terminal Peptides
The activation of pepsinogen is not a single cleavage event but a sequential process that releases multiple peptide fragments. Upon exposure to acidic conditions (pH < 5), pepsinogen undergoes a conformational change that exposes a cleavage site, leading to the liberation of the prosegment. The first peptide liberated from porcine pepsinogen has been identified as the 1-16 fragment. promega.com
Isolation of these N-terminal peptides is typically performed following the acid-induced activation of purified pepsinogen. The activation mixture, containing active pepsin, remaining pepsinogen, and various cleaved prosegment peptides, is subjected to separation techniques. Methods such as gel filtration chromatography and high-performance liquid chromatography (HPLC) are employed to isolate the peptide fragments from the larger protein components.
Characterization of the isolated peptides involves several analytical techniques to determine their precise identity and structure. Amino acid sequencing and mass spectrometry are the primary methods used to confirm the exact cleavage sites and the sequence of the liberated peptides. For example, studies on the activation of pepsinogen II-1 led to the isolation and sequencing of peptides corresponding to residues 1-43, 1-25, and 26-43, confirming the stepwise nature of the prosegment removal. oup.com
The table below summarizes key N-terminal activation peptides that have been isolated and characterized from different pepsinogen sources.
| Pepsinogen Source | Isolated N-Terminal Peptide(s) | Characterization Methods |
| Porcine Pepsinogen | 1-16 | Amino Acid Analysis, Sequencing |
| Asiatic Black Bear Pepsinogen II-1 | 1-25, 1-43 | Amino Acid Sequencing |
This table is based on data reported in studies of pepsinogen activation.
Post-Translational Modifications within the (1-12) Region of the Prosegment
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can significantly alter their function, stability, and localization. nih.gov Common PTMs include phosphorylation, glycosylation, and acetylation. nih.gov
While certain isoforms of pepsinogen are known to be glycoproteins, containing carbohydrate modifications, current scientific literature has not identified specific post-translational modifications within the N-terminal 1-12 region of the pepsinogen prosegment. oup.com Research involving site-directed mutagenesis to introduce N-linked glycosylation sites into porcine pepsinogen has been conducted to study the effects on the enzyme's structure and function, but this reflects engineered, not naturally occurring, modifications to the core protein structure. nih.gov The primary structure of the 1-12 peptide segment is generally considered to be composed of standard amino acids without such modifications. The key functional role of this region appears to be dictated by its amino acid sequence and the resulting secondary structure, which is crucial for binding and the initiation of autocatalytic cleavage. colostate.edu
Hypothetical Peptidase Activity Associated with Early Prosegment Cleavage Intermediates
The activation of pepsinogen is an autocatalytic process, which implies that the molecule itself possesses the ability to catalyze its own cleavage. This has led to the hypothesis that early intermediates in the activation pathway exhibit transient peptidase activity. The process is initiated when a drop in pH induces a conformational change in the pepsinogen molecule. researchgate.net This change is believed to unmask a latent active site, which then acts intramolecularly—that is, on the pepsinogen molecule itself. wikipedia.org
The first cleavage, which liberates the initial N-terminal peptide (e.g., residues 1-16), is thought to be the result of this intramolecular catalysis. promega.comwikipedia.org An intermediate form of pepsinogen, conformationally altered by acid, is hypothesized to form an intramolecular enzyme-substrate complex where the prosegment, including the 1-12 region, is positioned as the substrate. wikipedia.org This transient, self-directed peptidase activity results in the hydrolysis of the peptide bond at the initial cleavage site.
Further research has shown that discrete segments of the prosegment have specific functions. The 1-16p region (the 'p' denotes prosegment residue) has been found to be critical for binding to the denatured state of pepsin, while the entire 1-29p region is involved in stabilizing the folding transition state, which is a key aspect of catalysis. colostate.edutaylorandfrancis.com The hydrophobic nature of the 4-7 sequence region within the 1-12 peptide has been shown to be dominant in the equilibrium inhibition of pepsin, suggesting its importance in the initial binding interaction that precedes cleavage. Therefore, the "peptidase activity" of the early intermediate is a highly specific, intramolecular event directed by the prosegment itself to initiate its own removal.
The table below outlines the proposed steps in the formation and action of the early cleavage intermediate.
| Step | Event | Key Region Involved | Proposed Outcome |
| 1 | Acidification (pH < 5) | Full Pepsinogen Molecule | Conformational change, exposure of latent active site. |
| 2 | Intramolecular Binding | Prosegment (1-16 region) | Formation of a transient enzyme-substrate complex. |
| 3 | Intramolecular Catalysis | Latent Active Site | Hydrolysis of the first peptide bond in the prosegment. |
| 4 | Peptide Release | N-Terminus (e.g., 1-16) | Liberation of the initial activation peptide. |
This table illustrates the hypothetical sequence of events during the initial phase of pepsinogen autoactivation.
Comparative and Evolutionary Research on Pepsinogen N Terminal Prosegments
Sequence Conservation of the N-Terminal Prosegment Across Pepsinogen Isoforms
The N-terminal prosegment of pepsinogen exhibits a notable degree of sequence conservation across different isoforms and species, highlighting its critical role in the stability and activation of the zymogen. Analysis of the amino acid sequences reveals highly conserved residues and motifs that are essential for the prosegment's function.
Residues 1-29 of the pepsinogen prosegment correspond to a conserved domain known as the A1 propeptide motif. Within this region, certain residues are strictly conserved across a wide range of species. For instance, Leucine at position 6 (L6) and Arginine at position 13 (R13) are universally conserved, indicating their indispensable roles in the structure and function of the prosegment. The side chains of R13 and Lysine (B10760008) at position 36 (K36) are involved in forming hydrogen bonds with the mature pepsin domain, contributing to the stability of the zymogen. Specifically, R13 interacts with Aspartate 11 (D11) of pepsin, while K36 interacts with the catalytic residues Aspartate 32 (D32) and Aspartate 215 (D215). researchgate.net
A comparison of the N-terminal prosegment sequences from various pepsinogen isoforms, such as pepsinogen A, pepsinogen C (progastricsin), and pepsinogen F, reveals both conserved regions and points of divergence. These differences likely contribute to the distinct activation mechanisms and substrate specificities of the resulting pepsins. For example, a high degree of homology is observed in the activation segments of pepsinogen A from different mammals like pigs, cows, Japanese monkeys, and humans. researchgate.net However, the number of residue substitutions is considerably larger when comparing rat pepsinogen to other pepsinogens A. researchgate.net
| Organism/Isoform | N-Terminal Prosegment Sequence (Residues 1-12) | Reference |
|---|---|---|
| Human Pepsinogen A | LVKVPLVRKKSL | UniProt P0DJD9 |
| Porcine Pepsinogen A | LVKVPLVRKKSL | UniProt P00791 |
| Bovine Pepsinogen A | LSKVPLVRKKSL | UniProt P00792 |
| Human Pepsinogen C (Progastricsin) | SIHKVPLKKKSL | UniProt P20142 |
| Rat Pepsinogen I | LVKVPLVRKKSL | researchgate.net |
Phylogenetic Analysis of Pepsinogen Prosegments in Gastric Aspartic Proteinases
Phylogenetic analyses of pepsinogen and other gastric aspartic proteinase zymogens have illuminated their evolutionary relationships and the divergence of their prosegment sequences. These studies indicate that the various pepsinogen isoforms arose from a common ancestral gene through a series of gene duplication events. researchgate.net
Based on sequence comparisons, it is evident that progastricsin (pepsinogen C) was the first to diverge from the ancestral pepsinogen. nih.gov This was followed by the divergence of prochymosin. Pepsinogen A and pepsinogen F are considered to be the most closely related, having diverged more recently. nih.gov This evolutionary trajectory is supported by the degree of sequence homology observed in their respective prosegments and mature enzyme portions.
The phylogenetic tree of vertebrate pepsinogens reveals distinct clades for the different isoforms, reflecting their functional specialization. The evolution of these genes, particularly within the pepsinogen C family, has been shaped by multiple gene duplication and loss events. nih.gov This has led to a surprising diversity of pepsinogen C-like sequences in some vertebrate lineages. nih.gov
| Pepsinogen Isoform | Key Phylogenetic Divergence Events | Reference |
|---|---|---|
| Progastricsin (Pepsinogen C) | Earliest divergence from the ancestral pepsinogen. | nih.gov |
| Prochymosin | Diverged after progastricsin. | nih.gov |
| Pepsinogen A | More recent divergence, closely related to Pepsinogen F. | nih.gov |
| Pepsinogen F | Most closely related to Pepsinogen A. | nih.gov |
Evolutionary Adaptation of Activation Mechanisms Related to Prosegment Structure
The structure of the pepsinogen prosegment is intricately linked to the mechanism of its activation. Evolutionary adaptations in the prosegment sequence and structure have led to variations in the activation process among different pepsinogen isoforms. The conversion of pepsinogen to pepsin at acidic pH can proceed through two primary pathways: a one-step pathway or a stepwise pathway. nih.gov
In the one-step pathway, the entire prosegment is released as a single peptide. In the stepwise pathway, the prosegment is cleaved at one or more intermediate sites before the final release of the mature pepsin enzyme. nih.gov The specific pathway utilized is influenced by the amino acid sequence of the prosegment, which dictates the susceptibility of certain peptide bonds to cleavage.
The structural integrity of the prosegment is crucial for maintaining the inactive state of the zymogen. Electrostatic interactions between basic residues in the prosegment and acidic residues in the mature enzyme domain are key to this stabilization. nih.gov Upon exposure to low pH, these interactions are disrupted, leading to a conformational change that exposes the cleavage sites.
For instance, in human pepsinogen C, the activation can proceed sequentially with an initial cleavage between residues pPhe26 and pLeu27. nih.gov The absence of pLeu27 and the lack of conservation of pPhe26 in the prosegments of fish, lizard, bird, and frog pepsinogens suggest that these species likely utilize a direct or different activation pathway. nih.gov This highlights an evolutionary adaptation of the activation mechanism linked to changes in the prosegment sequence.
Furthermore, deletions of several residues in the prosegment of fish pepsinogens result in a decrease in the number of basic residues. This suggests that the activation of fish pepsinogens may occur under comparatively more alkaline conditions than their tetrapod counterparts. researchgate.net These variations in activation mechanisms, driven by evolutionary changes in the prosegment, reflect the adaptation of these digestive enzymes to the specific physiological conditions of different organisms.
Advanced Research Methodologies for Investigating Pepsinogen 1 12
Spectroscopic Approaches for Monitoring Dynamic Processes
Spectroscopic methods are indispensable for studying the transient and dynamic nature of the pepsinogen activation process. These techniques allow researchers to monitor the conformational changes in real-time as the zymogen responds to acidic conditions, providing insights into the structural rearrangements of the prosegment, including the (1-12) region, before its eventual cleavage.
Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins. During the activation of pepsinogen, significant conformational changes occur as the protein unfolds and refolds in response to a low pH environment. tandfonline.com Far-UV CD spectroscopy can detect alterations in the protein's alpha-helical and beta-sheet content, which are hallmarks of this transition. nih.gov
Studies have shown that upon acidification, pepsinogen undergoes a rapid, reversible conformational change before any peptide bonds are cleaved. researchgate.net This initial change, which involves the prosegment, can be tracked by observing shifts in the CD spectrum. For instance, a decrease in ellipticity at specific wavelengths may indicate a loss of ordered secondary structure within the prosegment as it prepares for cleavage. nih.govcapes.gov.br Researchers have noted that the CD spectra of pepsinogen in acidic conditions differ significantly from those in neutral solutions, reflecting the formation of a specific secondary and tertiary structure necessary for the subsequent hydrolysis of the peptide bond. tandfonline.com
Table 1: Illustrative CD Spectral Changes During Pepsinogen Activation
| Condition | pH | Predominant Secondary Structure Feature | Typical Far-UV CD Signal (Wavelength) | Interpretation |
| Inactive Pepsinogen | ~7.0 | Stable, folded with prosegment intact | Negative bands around 208 and 222 nm | Indicates a mix of α-helix and β-sheet structures in the native state. |
| Activation Intermediate | 4.0-6.5 | Partially unfolded prosegment | Decreased ellipticity at 222 nm | Suggests a loss of helical structure as the prosegment conformation is destabilized. capes.gov.brresearchgate.net |
| Active Pepsin | < 2.0 | Refolded enzyme body | Different spectral profile from pepsinogen | Reflects the final, stable conformation of the active enzyme after prosegment removal. |
Fluorescence Resonance Energy Transfer (FRET) is a highly sensitive technique for measuring distances between two points on a macromolecule, making it ideal for studying conformational changes. wikipedia.orgevidentscientific.com The efficiency of energy transfer between a donor and an acceptor fluorophore is inversely proportional to the sixth power of the distance separating them, allowing for the detection of subtle changes in protein conformation. wikipedia.org
In the context of Pepsinogen (1-12), a FRET-based approach can be designed to monitor the movement of the N-terminal prosegment relative to the main enzyme body during activation. By strategically labeling the (1-12) region with a donor fluorophore and a specific site on the pepsin core with an acceptor, researchers can track the change in distance between these two points as the pH is lowered. A change in FRET efficiency would signal a conformational transition, such as the prosegment moving away from the active site cleft just before cleavage. mdpi.com This method provides dynamic information that is complementary to the structural snapshots offered by other techniques. wikipedia.orgthermofisher.com
Table 2: Potential FRET Donor/Acceptor Pairs for Studying Pepsinogen Dynamics
| Donor Fluorophore | Acceptor Fluorophore | Förster Radius (R₀) in Å | Notes |
| Fluorescein | Tetramethylrhodamine | 55 | A classic FRET pair suitable for many biological applications. thermofisher.com |
| IAEDANS | Fluorescein | 46 | Useful for labeling cysteine residues. thermofisher.com |
| EDANS | Dabcyl | 33 | Dabcyl acts as a non-fluorescent quencher, simplifying data analysis. thermofisher.com |
| BODIPY FL | BODIPY FL | 57 | Can be used for homo-FRET to detect changes in oligomerization or orientation. thermofisher.com |
Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled, atomic-level insights into protein structure, dynamics, and interactions. researchgate.net For investigating the Pepsinogen (1-12) segment, advanced NMR techniques are crucial for mapping its structure and dynamic behavior during the activation process.
Techniques such as 2D and 3D NMR can be used to determine the solution structure of the prosegment and identify which residues are involved in interactions with the enzyme core. Furthermore, NMR relaxation experiments provide information on the flexibility of the polypeptide chain on various timescales, from picoseconds to milliseconds. researchgate.netresearchgate.net This can reveal, for example, that the N-terminal portion of the prosegment is highly mobile and exposed to the solvent, a state that precedes its cleavage. nih.gov 31P NMR has been specifically used to study the phosphoserine residue within the prosegment of porcine pepsinogen, corroborating crystallographic data that suggest this region is highly mobile and solvent-exposed. nih.gov
Table 3: Application of Advanced NMR Techniques to Pepsinogen (1-12) Analysis
| NMR Technique | Information Obtained | Relevance to Pepsinogen (1-12) |
| HSQC (Heteronuclear Single Quantum Coherence) | Provides a "fingerprint" of the protein, with one peak per residue. | Tracking chemical shift perturbations to identify residues in the (1-12) segment affected by pH changes or binding events. researchgate.net |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides through-space distance constraints between protons (<5 Å). | Determining the 3D fold of the prosegment and its orientation relative to the enzyme body. |
| Relaxation Experiments (T1, T2, heteronuclear NOE) | Measures the dynamics (flexibility) of the protein backbone and side chains. | Quantifying the mobility of the (1-12) segment, identifying flexible regions prone to cleavage. researchgate.netresearchgate.net |
| 31P NMR | Probes the chemical environment of phosphorus atoms. | Characterizing the dynamics and ionization state of phosphorylated residues within the prosegment. nih.gov |
Mass Spectrometry-Based Techniques for Proteolytic Product Analysis
Mass spectrometry (MS) is a cornerstone technology for the analysis of proteolytic events due to its high sensitivity, accuracy, and speed. nih.gov It is exceptionally well-suited for identifying and quantifying the peptide fragments, including intermediates, that are released during the stepwise activation of pepsinogen. rsc.org
The conversion of pepsinogen to pepsin is not a single event but a series of cleavages. researchgate.net Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is the definitive method for identifying the precise locations of these cleavages and characterizing the resulting peptide fragments. nih.gov By analyzing the activation mixture at different time points, researchers can piece together the sequence of proteolytic events.
Studies have identified various N-terminal peptides that are released during activation. For instance, in human pepsinogen A, a major initial cleavage occurs at the Leu23-Lys24 bond. researchgate.net MS analysis can confirm the identity of the resulting N-terminal peptide (residues 1-23) and any subsequent smaller fragments. This allows for the precise mapping of the "activation peptides" and reveals whether the process occurs via a one-step or multi-step pathway, which can vary between species. researchgate.netresearchgate.net The identification of these intermediates is crucial for understanding the complete mechanism of prosegment removal. tandfonline.com
Table 4: Examples of Identified N-Terminal Peptides from Pepsinogen Activation
| Organism/Pepsinogen Type | N-Terminal Sequence Identified | Method of Identification | Reference |
| Human Pepsinogen A | Peptides resulting from initial cleavage at Leu23-Lys24 | Amino Acid Analysis, NH2-terminal analysis | researchgate.net |
| Albacore Tuna Pepsinogen | FHKLPLIKGKTAREE (First 15 residues of activation segment) | N-terminal amino acid sequencing | researchgate.net |
| Smooth Hound Pepsinogen | LLRVPLRKGKSTLDV (First 15 residues of activation segment) | N-terminal amino acid sequencing | researchgate.net |
| Bovine Collagen (cleaved by porcine pepsin) | pQLSYGY (residues 1-6) and pQLSYGYDEKSTG (residues 1-12) | LC-MS/MS | tandfonline.com |
Beyond simple identification, mass spectrometry enables the quantitative analysis of prosegment removal. By monitoring the signal intensity of specific peptides over time, a kinetic profile of the activation process can be constructed. Techniques such as Extracted Ion Chromatogram (XIC) analysis allow researchers to measure the abundance of the initial prosegment-containing peptide and the appearance of its subsequent cleavage products. tandfonline.com
This quantitative approach can determine the rate of cleavage at different sites, revealing preferred or rate-limiting steps in the activation cascade. For example, by comparing the peak areas of a peptide corresponding to residues 1-12 and a smaller fragment like residues 1-6, one can infer the relative efficiency of the cleavage that produces the smaller fragment. tandfonline.com This level of detail is essential for building accurate kinetic models of pepsinogen activation and understanding how factors like pH influence the rate and pathway of prosegment release.
Table 5: Hypothetical Quantitative XIC Data for Prosegment Cleavage
| Time (minutes) | Peak Area (Arbitrary Units) - Peptide (1-12) | Peak Area (Arbitrary Units) - Peptide (1-6) | Interpretation |
| 0 | 5,000,000 | 0 | At the start, only the intact or larger prosegment fragments are present. |
| 5 | 2,500,000 | 1,800,000 | The initial peptide (1-12) is being cleaved, leading to the appearance of the smaller fragment (1-6). |
| 15 | 800,000 | 3,500,000 | Cleavage continues, with the abundance of the smaller fragment increasing as the larger precursor is consumed. |
| 30 | 150,000 | 4,200,000 | The reaction is nearing completion, with most of the initial peptide having been processed. |
Biochemical and Biophysical Characterization of Recombinant Pepsinogen Constructs
The study of pepsinogen and its activation peptide, including the Pepsinogen (1-12) fragment, has been significantly advanced through the use of recombinant DNA technology. The production of recombinant pepsinogen constructs allows for detailed investigation into the structure-function relationships of the prosegment, its role in inhibiting the active enzyme, and its function as a folding catalyst.
The expression of pepsinogen and its fragments in microbial systems like Escherichia coli provides a means to generate sufficient quantities of protein for detailed biochemical and biophysical analysis. asm.org Often, the coding sequence for the pepsinogen prosegment is fused to a carrier protein, such as thioredoxin (Trx), to improve soluble expression. nih.govoup.com This strategy helps prevent the formation of insoluble inclusion bodies, which can be a challenge when expressing eukaryotic proteins in bacteria. researchgate.net
Purification of these recombinant constructs is typically a multi-step process. A common approach involves the use of affinity tags, such as a polyhistidine-tag (His-Tag), which allows for initial purification from the crude cell lysate using immobilized metal ion affinity chromatography (IMAC). nih.govkorea.ac.kr Subsequent purification steps, such as anion-exchange chromatography, may be employed to remove the fusion partner (e.g., Trx) and any remaining impurities, yielding a highly pure sample of the prosegment peptide for characterization. oup.com
Table 1: Examples of Recombinant Expression Systems for Pepsinogen and its Prosegment This table is interactive. You can sort and filter the data.
| Construct | Expression Host | Vector | Fusion Tag(s) | Purpose of Study | Reference |
|---|---|---|---|---|---|
| Porcine Pepsinogen | E. coli Rosetta-gami B (DE3)pLysS | pET-tLfcB-PG | Thioredoxin (Trx) | Redesign for antimicrobial properties | oup.com |
| Porcine Pepsinogen Prosegment (PS) | E. coli | Not Specified | Thioredoxin (Trx) | Study of folding catalysis and inhibition | nih.gov |
| Bovine Pepsinogen A | E. coli JM109(DE3) | pT7-7 | None specified | Production of functional zymogen | asm.org |
| Bovine Pepsinogen A | Saccharomyces cerevisiae | pYES2 | None specified | Production of functional zymogen | asm.org |
| Human Pepsinogen | E. coli | pET-32b(+) | Thioredoxin (Trx), His-Tag | Study of prosegment-catalyzed folding | nih.gov |
Once purified, the recombinant pepsinogen constructs are subjected to a variety of analytical techniques to verify their identity and characterize their biochemical and biophysical properties.
Electrophoretic Analysis : Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to confirm the molecular weight and purity of the recombinant protein constructs. sci-hub.se For instance, the successful expression and purification of a Thioredoxin-prosegment fusion protein can be visualized on an SDS-PAGE gel. sci-hub.se Western blotting, using antibodies specific to pepsin, can further confirm the identity of the recombinant protein after expression and auto-activation. oup.com
Functional Assays : The biological activity of the recombinant prosegment is a key aspect of its characterization. This is often assessed through two primary functions: its ability to inhibit active pepsin and its capacity to catalyze the refolding of denatured pepsin.
Inhibition Assays : The inhibitory potency of the prosegment and its analogues can be quantified by measuring the reduction in pepsin's catalytic activity. A common method is the milk-clotting assay, where the inhibition of pepsin-catalyzed clotting is measured at various concentrations of the synthetic or recombinant peptide. nih.gov The results from these assays can be used to determine inhibition constants (Ki), providing a quantitative measure of binding affinity. nih.gov
Folding Assays : The prosegment's role as a folding catalyst is investigated by monitoring the conversion of denatured, inactive pepsin into its native, active form. nih.gov The rate of this conversion, catalyzed by the exogenous addition of the recombinant prosegment, can be measured to determine a rate constant for the folding process. nih.gov
Site-Directed Mutagenesis and Kinetic Analysis : Recombinant systems are invaluable for creating specific mutations within the prosegment sequence to identify key residues involved in its function. A study involving the wild-type porcine pepsinogen prosegment (PS) and three mutant forms (V4A, R8A, and K36A) expressed in E. coli characterized their inhibitory and catalytic functions. nih.gov All mutant peptides retained their ability to inhibit pepsin and catalyze its folding, though with reduced efficiency compared to the wild-type, suggesting a high degree of resilience to single-point mutations in the prosegment. nih.gov
Table 2: Kinetic Parameters of Wild-Type and Mutant Recombinant Pepsinogen Prosegments (PS) This table is interactive. You can sort and filter the data.
| Prosegment Construct | Inhibition Constant (Ki) | Folding Rate Constant | Reference |
|---|---|---|---|
| Wild-Type PS | 36.2 nM | 0.30 min⁻¹ (Implied from 5-fold higher rate) | nih.gov |
| V4A Mutant PS | 82.4 nM | 0.06 min⁻¹ | nih.gov |
| R8A Mutant PS | 58.3 nM | 0.06 min⁻¹ | nih.gov |
| K36A Mutant PS | 95.6 nM | 0.06 min⁻¹ | nih.gov |
Through these integrated biochemical and biophysical methodologies, researchers can thoroughly characterize recombinant pepsinogen constructs, providing fundamental insights into the molecular mechanisms governing pepsinogen activation, inhibition, and folding.
Future Research Directions for Pepsinogen 1 12
Elucidating the Precise Molecular Events Governing Initial Prosegment Dissociation
The conversion of pepsinogen to pepsin commences with the disruption of electrostatic interactions between the basic residues of the prosegment and acidic residues on the enzyme body, a process triggered by the low pH of the stomach. nih.govnih.govnumberanalytics.comcapes.gov.br This leads to a cascade of conformational changes, culminating in the autocatalytic cleavage of the prosegment. researchgate.net A key event in this process is the displacement of the β-strand formed by prosegment residues L1p-K9p, which is then replaced by the I1-T12 segment of the newly forming mature pepsin, a motion that covers a distance of over 40 Å. nih.gov
However, the exact sequence of bond-breaking and the dynamic, transient intermediate states involved in the initial "unlatching" of the Pepsinogen (1-12) segment remain poorly defined. Future research must focus on capturing these fleeting events. High-resolution, time-resolved biophysical techniques are essential to this endeavor. For instance, time-resolved Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy, particularly Förster resonance energy transfer (FRET), could be employed to monitor the real-time conformational changes and dissociation kinetics of the N-terminal segment upon acidification. nih.gov
Furthermore, advanced computational methods like constant-force steered molecular dynamics (CF-SMD) simulations can provide an in-silico reconstruction of the dissociation pathway. chemrxiv.org By applying a pulling force to the Pepsinogen (1-12) segment in a simulated acidic environment, researchers can model the dissociation trajectory, calculate the energy barriers involved, and identify the key residue interactions that are sequentially disrupted. frontiersin.org This computational approach, validated by experimental data, will be instrumental in creating a high-resolution "movie" of the initial moments of pepsinogen activation, moving beyond the current static structural models.
Comprehensive Mapping of Allosteric Networks Involving the N-Terminal Prosegment
Allostery, the process by which a binding event at one site on a protein influences a distant functional site, is a fundamental mechanism of biological regulation. nih.gov The initial dissociation of the Pepsinogen (1-12) segment from the active site cleft does not appear to be a simple localized event but rather the trigger for a complex, protein-wide conformational rearrangement. This suggests the existence of an allosteric communication network that propagates the initial dissociation signal from the N-terminus throughout the protein, facilitating the large-scale changes necessary for activation.
A significant future direction is the comprehensive mapping of these allosteric pathways. Computational techniques, which have been successfully applied to other complex proteins, are prime candidates for this task. plos.orgplos.org Methods such as dynamical network analysis, which models the protein as a network of interconnected nodes (residues), can identify "communication pathways" and allosteric hotspots. nih.govplos.org Algorithms that analyze bond-to-bond propensity or correlated motions in molecular dynamics simulations can predict how the perturbation caused by the movement of the 1-12 segment is transmitted through the protein structure. nih.govbiorxiv.org
By applying these predictive models to pepsinogen, researchers can generate a detailed map of the residues that form the allosteric network connecting the N-terminal prosegment to distant regions. This map would not only explain how the initial, localized change leads to a global transformation but could also identify previously unknown regulatory sites. Experimental validation of these predicted pathways, using techniques like site-directed mutagenesis and monitoring the effects on activation kinetics, would provide a robust understanding of the allosteric control of pepsin activation.
Integration of Multi-Omics Data for a Holistic Understanding of Pepsinogen Regulation
The regulation of pepsinogen extends beyond the single-molecule level to encompass its synthesis, secretion, and the genetic factors influencing its expression. A holistic understanding requires the integration of multiple layers of biological data, an approach known as multi-omics. Future research should focus on combining genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive regulatory model of pepsinogen.
Integrated transcriptomic and proteomic analyses of gastric chief cells, the primary producers of pepsinogen, can reveal how different stimuli (e.g., neural signals from the vagus nerve, hormonal signals like gastrin) affect the expression of pepsinogen genes (PGA, PGC) and the subsequent protein synthesis and secretion rates. frontiersin.orgfrontiersin.orgmdpi.com This can help correlate the cellular state with the amount and type of pepsinogen being produced. For example, studies in gastric cancer have already demonstrated the power of linking gene expression profiles with protein levels to understand disease pathology. nih.gov
Furthermore, genome-wide association studies (GWAS) can identify genetic polymorphisms that influence pepsinogen levels and activation efficiency. These genetic variations might affect the amino acid sequence of the prosegment itself or impact the broader cellular machinery responsible for its production and processing. By integrating this genetic information with transcriptomic and proteomic data, researchers can build a powerful predictive model. This model could explain inter-individual differences in digestive physiology and susceptibility to diseases like peptic ulcers or gastritis, linking genetic predispositions to the molecular behavior of the Pepsinogen (1-12) segment.
Development of Novel Tools for Modulating Pepsinogen Activation Through the Prosegment
The critical role of the Pepsinogen (1-12) segment in initiating activation makes it an attractive target for the development of novel molecular tools and potential therapeutic agents. numberanalytics.comnumberanalytics.com The ability to selectively modulate pepsinogen activation could offer new strategies for managing conditions characterized by inappropriate pepsin activity, such as laryngopharyngeal reflux (LPR) or gastritis.
Future research should vigorously pursue the rational design of molecules that target the prosegment. One promising avenue is the development of peptide-based inhibitors. Studies have already shown that truncated prosegment peptides can inhibit pepsin, and that the N-terminal region (1p-16p) is key for binding. nih.gov This provides a template for designing peptidomimetics—small, modified peptides with enhanced stability, cell permeability, and inhibitory potency. frontiersin.org Computational tools for de novo peptide design can accelerate the discovery of novel inhibitory sequences that specifically interact with the prosegment-binding pocket. biorxiv.org
Another exciting direction is the creation of sophisticated chemical probes based on the Pepsinogen (1-12) sequence. unina.it These could include:
Fluorescently-labeled peptides: To visually track the binding and dissociation of the prosegment in real-time within cellular or in-vitro systems.
Photo-crosslinkable peptides: To "freeze" the interaction between the prosegment and the pepsin molecule at specific moments during activation, allowing for the isolation and identification of transient interaction partners.
Bioactive peptide conjugates: Following a novel strategy where an antimicrobial peptide was successfully fused to the N-terminus of pepsinogen, other therapeutic or imaging agents could be similarly attached. oup.com This could create pro-drugs that are only activated in the acidic environment of the stomach, ensuring targeted delivery.
The development of these advanced tools will not only provide deeper insights into the mechanism of pepsinogen activation but also pave the way for new diagnostic and therapeutic strategies targeting this fundamental digestive process. drugtargetreview.com
Q & A
Q. What are best practices for visualizing Pepsinogen (1-12) data in manuscripts?
- Answer : Follow journal-specific guidelines for figures. Use boxplots for distributional data, scatterplots for correlations, and heatmaps for omics integration. Label axes clearly (e.g., "Pepsinogen (1-12) Concentration [ng/mL]") and provide error bars (SD or SEM) .
Ethical and Reproducibility Considerations
Q. How to ensure ethical compliance in studies involving human-derived Pepsinogen (1-12) samples?
Q. What steps enhance reproducibility in Pepsinogen (1-12) research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
